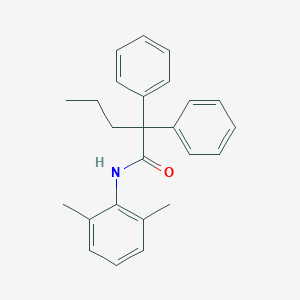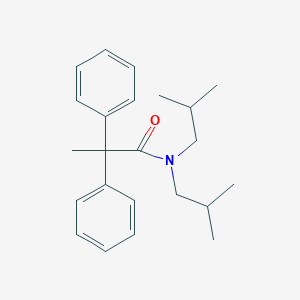![molecular formula C22H20N6OS B286658 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether](/img/structure/B286658.png)
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of triazolothiadiazole derivatives and has shown promising results in various research applications.
Mecanismo De Acción
The mechanism of action of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is not yet fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
Numerous studies have reported the biochemical and physiological effects of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether. Some of the most significant effects include its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various microbial pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether. Some of the most promising future directions include the development of more efficient synthesis methods, the identification of the compound's precise mechanism of action, and the exploration of its potential applications in other scientific research fields such as neuroscience and immunology.
Conclusion:
In conclusion, 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is a promising chemical compound that has shown potential in various scientific research applications. While further research is needed to fully understand the compound's mechanism of action and potential applications, the current research suggests that this compound could be a valuable tool in the development of new treatments for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-ethylphenyl hydrazine with 4-nitrophenyl isothiocyanate, followed by the reaction with 5-methyl-1H-pyrazole-4-carboxylic acid hydrazide and 4-aminophenol. The final product is obtained by the reaction of the intermediate with 4-chloromethylphenyl ether.
Aplicaciones Científicas De Investigación
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been extensively studied for its potential applications in various scientific research fields. Some of the most promising research applications of this compound include its use as an anti-inflammatory agent, anti-cancer agent, and anti-microbial agent.
Propiedades
Fórmula molecular |
C22H20N6OS |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
6-[1-(2-ethylphenyl)-5-methylpyrazol-4-yl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H20N6OS/c1-4-15-7-5-6-8-19(15)27-14(2)18(13-23-27)21-26-28-20(24-25-22(28)30-21)16-9-11-17(29-3)12-10-16/h5-13H,4H2,1-3H3 |
Clave InChI |
UVAVXUBYPYDQDR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC)C |
SMILES canónico |
CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)

![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)



![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)

![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)